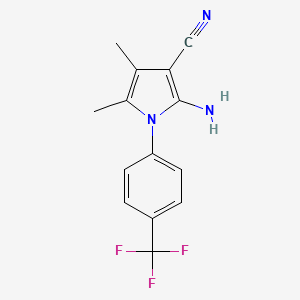
2-Amino-4,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbonitrile is a complex organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of amino, dimethyl, trifluoromethyl, and carbonitrile functional groups, making it a molecule of interest in various fields of scientific research.
準備方法
The synthesis of 2-Amino-4,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the condensation of 2-amino-1,3-thiazolium perchlorates with trifluoroacetylacetone in acetic acid. This reaction yields the desired compound with a trifluoromethyl group in the pyrimidine ring . The reaction conditions typically involve heating the reactants in acetic acid at elevated temperatures to facilitate the condensation process.
化学反応の分析
2-Amino-4,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Amino-4,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-4,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2-Amino-4,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbonitrile can be compared with other pyrrole derivatives, such as:
2-Amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Amino-4,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbonitrile: Contains a methyl group instead of a trifluoromethyl group, affecting its biological activity and applications.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
特性
分子式 |
C14H12F3N3 |
|---|---|
分子量 |
279.26 g/mol |
IUPAC名 |
2-amino-4,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H12F3N3/c1-8-9(2)20(13(19)12(8)7-18)11-5-3-10(4-6-11)14(15,16)17/h3-6H,19H2,1-2H3 |
InChIキー |
GZFYOMOTEZMAGN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=C1C#N)N)C2=CC=C(C=C2)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


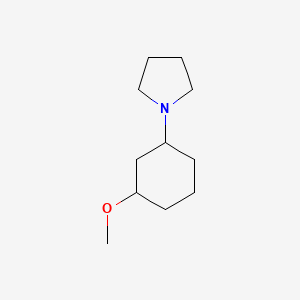
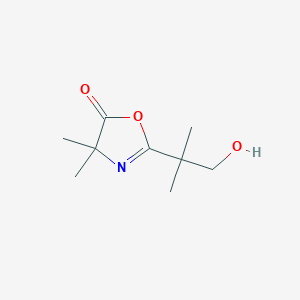
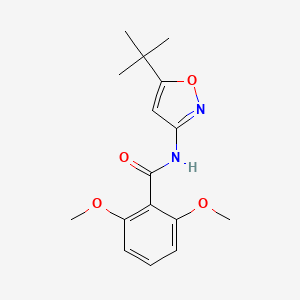
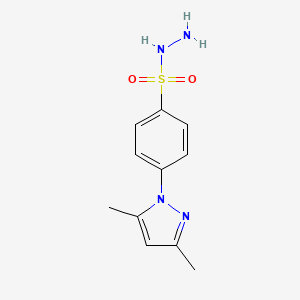
![Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-](/img/structure/B12890587.png)



![5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12890606.png)
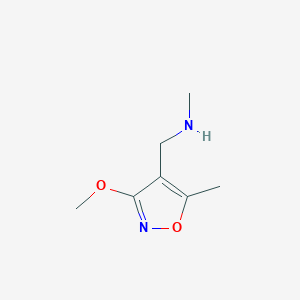

![Di-tert-butyl(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890630.png)
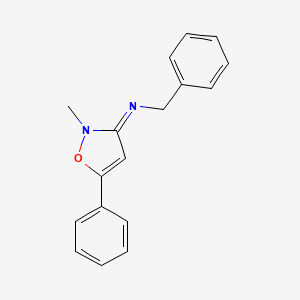
![4H-Pyrano[3,4-d]isoxazol-4-one, 3-(2,6-dichlorophenyl)-6,7-dihydro-](/img/structure/B12890643.png)
